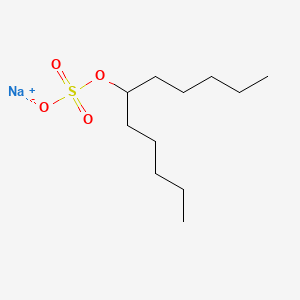
Sodium 6-sulfonatooxyundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-sulfonatooxyundecane is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a sulfonate group attached to an undecane chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-sulfonatooxyundecane typically involves the sulfonation of undecanol. The reaction is carried out by treating undecanol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-sulfonatooxyundecane undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Undecanol.
Substitution: Various substituted undecane derivatives.
Scientific Research Applications
Sodium 6-sulfonatooxyundecane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of sodium 6-sulfonatooxyundecane is primarily based on its surfactant properties. The sulfonate group interacts with water molecules, reducing surface tension and allowing the compound to emulsify oils and other hydrophobic substances. This property is exploited in various applications, from cleaning products to drug delivery systems.
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar structure but a longer carbon chain.
Sodium sulfonate: A broader class of compounds with varying chain lengths and functional groups.
Uniqueness: Sodium 6-sulfonatooxyundecane is unique due to its specific chain length and the presence of the sulfonate group, which imparts distinct surfactant properties. Its balance of hydrophilic and hydrophobic regions makes it particularly effective in applications requiring emulsification and solubilization.
Properties
CAS No. |
61405-58-1 |
|---|---|
Molecular Formula |
C11H23NaO4S |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
sodium;undecan-6-yl sulfate |
InChI |
InChI=1S/C11H24O4S.Na/c1-3-5-7-9-11(10-8-6-4-2)15-16(12,13)14;/h11H,3-10H2,1-2H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
MWVDQKGHXGDXOB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC(CCCCC)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















